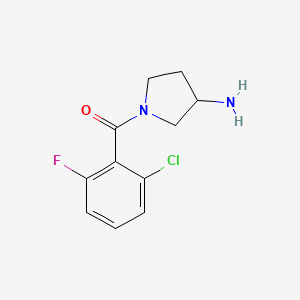

(3-Aminopirrolidin-1-il)(2-cloro-6-fluorofenil)metanona

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to “(3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone” often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “(3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone” features a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The chemical reactions involving compounds like “(3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone” often involve the pyrrolidine ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Aplicaciones Científicas De Investigación

Síntesis Química

Este compuesto se utiliza en la síntesis de varios compuestos químicos. Es un ingrediente clave en la producción de clorhidrato de 1- (2-fluorobenzoil)pirrolidin-3-amina .

Investigación y Desarrollo

El compuesto se utiliza en procesos de investigación y desarrollo. A menudo se utiliza en entornos de laboratorio para fines experimentales .

Eficacia Antinociceptiva

In vivo, el compuesto exhibió eficacia antinociceptiva tanto en el modelo de hipersensibilidad al calor radiante inducida por adyuvante completo de Freund en ratas como en los modelos de dolor inflamatorio y neuropático de hipersensibilidad al frío inducida por lesión de constricción crónica .

Inhibición de la Quinasa Aurora

El compuesto se ha utilizado en el descubrimiento y la síntesis de un inhibidor de la quinasa Aurora basado en pirimidina. Este inhibidor potencialmente induce un cambio en el bucle de activación DFG de Aurora A, lo que resulta en niveles reducidos de cMYC y MYCN .

Inhibidores Radiomarcados

El compuesto se ha utilizado en el desarrollo de inhibidores (2-pirrolidin-1-il)imidazo radiofluorados subnanomolares. Estos inhibidores tienen mayores potencias TrkB / C y muestran perfiles de selectividad y parámetros fisicoquímicos favorables para la traducción a agentes de imagenología PET in vivo .

Mecanismo De Acción

Target of Action

The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . .

Mode of Action

The mode of action would depend on the specific biological target(s) of the compound. For instance, if the compound were to interact with a receptor, it could act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of a pyrrolidine ring might influence the compound’s binding to its target .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds containing a pyrrolidine ring have been found to interact with various biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effect. The presence of a pyrrolidine ring and fluorine atom might influence these properties .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone in laboratory experiments has both advantages and limitations. One advantage is that the compound is relatively easy to synthesize and is readily available. Additionally, the compound is water-soluble, making it easy to work with in aqueous solutions. However, one limitation is that the compound is relatively expensive, making it difficult to use in large-scale experiments.

Direcciones Futuras

The potential applications of 3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone are numerous. Further research could be conducted to investigate the compound’s ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, future studies could be conducted to explore the compound’s ability to act as an agonist at certain receptors, such as the serotonin receptor 5-HT2A. Furthermore, future experiments could be conducted to investigate the compound’s anti-inflammatory and anticonvulsant effects in animal models. Finally, further research could be conducted to explore the potential applications of this compound in the synthesis of various pharmaceuticals.

Análisis Bioquímico

Biochemical Properties

(3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation . The interaction between (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone and CDK2 occurs through binding to the enzyme’s active site, leading to the inhibition of its catalytic activity. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular processes.

Cellular Effects

The effects of (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone on various types of cells and cellular processes are profound. This compound has been observed to induce cell cycle arrest and apoptosis in cancer cell lines, such as MCF-7 and HCT-116 . By inhibiting CDK2, (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone disrupts the normal progression of the cell cycle, leading to the accumulation of cells in the G1 phase. Furthermore, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, resulting in altered cellular functions and reduced proliferation of cancer cells.

Molecular Mechanism

The molecular mechanism of action of (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of CDK2, preventing the phosphorylation of its substrates and thereby inhibiting its enzymatic activity . The inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells. Additionally, (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone may modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation may occur over extended periods or under specific conditions. Long-term exposure to (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These temporal effects highlight the potential for this compound to be used in prolonged treatments or studies.

Dosage Effects in Animal Models

The effects of (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects underscore the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

(3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may retain biological activity . The metabolic flux and levels of metabolites can be affected by the presence of (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone, potentially influencing its overall pharmacokinetic and pharmacodynamic properties.

Transport and Distribution

The transport and distribution of (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone may localize to specific cellular compartments, influencing its accumulation and activity.

Subcellular Localization

The subcellular localization of (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone plays a crucial role in its activity and function. This compound has been observed to localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone may undergo post-translational modifications that direct it to specific organelles or compartments within the cell, further modulating its biological effects.

Propiedades

IUPAC Name |

(3-aminopyrrolidin-1-yl)-(2-chloro-6-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFN2O/c12-8-2-1-3-9(13)10(8)11(16)15-5-4-7(14)6-15/h1-3,7H,4-6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIKIZUXTGHVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=C(C=CC=C2Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(pyrazin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1491298.png)

![3-(Pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1491301.png)

![methyl 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1491302.png)

![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491303.png)

![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B1491307.png)

![2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491311.png)

![3-(2-Azidoethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491312.png)

![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491317.png)